molecular formula C12H7ClN2 B167300 5-Chloro-1,10-phenanthroline CAS No. 4199-89-7

5-Chloro-1,10-phenanthroline

Cat. No.: B167300
CAS No.: 4199-89-7
M. Wt: 214.65 g/mol
InChI Key: XDUUQOQFSWSZSM-UHFFFAOYSA-N
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Description

5-Chloro-1,10-phenanthroline: is an organic compound with the molecular formula C₁₂H₇ClN₂ and a molecular weight of 214.65 g/mol . It is a derivative of 1,10-phenanthroline, where a chlorine atom is substituted at the 5th position of the phenanthroline ring. This compound is known for its applications in coordination chemistry, particularly as a ligand for metal ions .

Safety and Hazards

5-Chloro-1,10-phenanthroline should be handled with personal protective equipment/face protection. It should be stored under an inert atmosphere and kept in a dry place . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

5-Chloro-1,10-phenanthroline has potential applications in the design of ionic liquid crystals . It could also be used in the synthesis of new chemical compounds and in biological electron transfer studies .

Biochemical Analysis

Biochemical Properties

5-Chloro-1,10-phenanthroline plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules by chelating metal ions, which can alter the activity of these biomolecules. For instance, it is known to inhibit metalloproteases by binding to the metal ion at the active site, thereby preventing the enzyme from catalyzing its reaction . This interaction is crucial in studying the role of metal ions in enzymatic activity and regulation.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain metalloproteases, leading to changes in cell signaling pathways that depend on these enzymes . Additionally, this compound can affect gene expression by altering the availability of metal ions required for the function of transcription factors and other DNA-binding proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, which is central to its biochemical activity. By binding to metal ions, it can inhibit or activate enzymes, depending on the role of the metal ion in the enzyme’s function . For example, in metalloproteases, the chelation of the metal ion by this compound inhibits the enzyme’s activity, leading to downstream effects on cellular processes . This compound can also influence gene expression by binding to metal ions that are cofactors for transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of metalloproteases, resulting in long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit metalloproteases without causing significant toxicity . At high doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include the chelation of metal ions. It interacts with enzymes and cofactors that require metal ions for their activity . This interaction can affect metabolic flux and metabolite levels by altering the activity of metal-dependent enzymes . For example, the inhibition of metalloproteases by this compound can lead to changes in the levels of peptides and proteins that are substrates for these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by binding to transporters and binding proteins that recognize its structure . This binding can affect its localization and accumulation within specific cellular compartments. For instance, the compound can accumulate in areas with high concentrations of metal ions, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1,10-phenanthroline can be synthesized through various methods. One common method involves the reaction of 1,10-phenanthroline with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions . The reaction typically proceeds as follows:

C12H8N2+Cl2C12H7ClN2+HCl\text{C}_{12}\text{H}_{8}\text{N}_{2} + \text{Cl}_{2} \rightarrow \text{C}_{12}\text{H}_{7}\text{ClN}_{2} + \text{HCl} C12​H8​N2​+Cl2​→C12​H7​ClN2​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

  • 5-Methyl-1,10-phenanthroline
  • 5-Amino-1,10-phenanthroline
  • 5-Nitro-1,10-phenanthroline
  • 4,7-Dichloro-1,10-phenanthroline

Comparison: 5-Chloro-1,10-phenanthroline is unique due to the presence of the chlorine atom, which influences its reactivity and coordination behavior. Compared to 5-methyl-1,10-phenanthroline, the chloro derivative has different electronic properties, making it more suitable for specific catalytic applications . The amino and nitro derivatives exhibit different reactivity patterns due to the presence of electron-donating or electron-withdrawing groups .

Properties

IUPAC Name

5-chloro-1,10-phenanthroline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7ClN2/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUUQOQFSWSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
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DSSTOX Substance ID

DTXSID2063347
Record name 1,10-Phenanthroline, 5-chloro-
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Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Off-white crystalline solid; [Alfa Aesar MSDS]
Record name 5-Chloro-1,10-phenanthroline
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CAS No.

4199-89-7
Record name 5-Chloro-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 1,10-Phenanthroline, 5-chloro-
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Record name 5-chloro-1,10-phenanthroline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-Chloro-1,10-phenanthroline?

A1: The molecular formula of this compound is C12H7ClN2. Its molecular weight is 218.67 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: 5-Cl-phen exhibits characteristic spectroscopic features in various techniques. While specific data may vary depending on the solvent and experimental conditions, common observations include:

    Q3: What solvents are typically used for dissolving this compound?

    A3: 5-Cl-phen is soluble in various organic solvents including:

      Q4: Can this compound be incorporated into polymeric materials?

      A4: Yes, research indicates the possibility of incorporating 5-Cl-phen into polymeric systems. Studies have explored its use in the development of photosensitive polymer systems based on iron, ruthenium, and osmium complexes. [] These polymers exhibit photochemical activity and possess electronic redox-conductivity and electrochromic properties. []

      Q5: Are there specific examples of metal complexes containing this compound that have been used in catalytic applications?

      A5: Yes, several studies highlight the use of 5-Cl-phen containing metal complexes in catalysis. One example includes its incorporation as a ligand in ruthenium complexes for the hydrogenation of acetophenone. []

      Q6: Has computational chemistry been employed to study this compound and its complexes?

      A6: Yes, computational methods like Density Functional Theory (DFT) have been applied to study 5-Cl-phen and its metal complexes. [, , ] These studies often focus on understanding the electronic structure, spectroscopic properties, and reactivity of these complexes.

      Q7: Can you give examples of specific computational studies involving this compound?

      A7: DFT calculations have been used to investigate the absorption spectra and electronic structures of rhenium(I) complexes containing 5-Cl-phen as a ligand. [] Additionally, DFT has been utilized to explore the hydrolysis processes and methanethiol binding affinities of gold(III) complexes with 5-Cl-phen. []

      Q8: How do structural modifications to the this compound molecule affect its coordination behavior?

      A8: Substituents on the phenanthroline ring, including the 5-chloro group, can significantly influence the electronic properties of the ligand and, consequently, its coordination behavior. Electron-donating or -withdrawing groups can alter the ligand's electron density, affecting the stability, redox potentials, and reactivity of the resulting metal complexes.

      Q9: Are there examples of studies investigating the SAR of this compound derivatives?

      A9: Research on ruthenium(II) complexes incorporating 5-Cl-phen, along with other substituted phenanthroline derivatives, has shed light on the impact of ligand modification on DNA binding. [, ] These studies explored the effect of halogen and other substituents on the phenanthroline ring, providing insights into the SAR of these complexes.

      Q10: How stable are metal complexes containing this compound in solution?

      A10: The stability of 5-Cl-phen containing complexes in solution depends on various factors, including the nature of the metal ion, the solvent, pH, and the presence of other competing ligands.

      Q11: Are there strategies for improving the stability of these complexes in solution?

      A11: Strategies for enhancing the stability of metal complexes in solution can include:

        Q12: Are there specific SHE regulations pertaining to this compound?

        A12: While specific regulations for 5-Cl-phen itself might vary depending on the region, it's crucial to handle it with care as with any chemical. General laboratory safety protocols, including the use of appropriate personal protective equipment (gloves, goggles, lab coat), should be followed.

        Q13: What analytical techniques are commonly used to characterize this compound and its complexes?

        A13: Various analytical techniques are employed to characterize 5-Cl-phen and its complexes. Some common methods include:

        • Nuclear Magnetic Resonance (NMR) spectroscopy: Structural elucidation, especially for organic ligands within complexes. []
        • Electrospray Ionization Mass Spectrometry (ESI-MS): Determination of molecular weight and identification of fragments. []
        • UV-Vis spectroscopy: Electronic transitions and complex formation. [, , , , , , ]
        • Infrared (IR) spectroscopy: Identification of functional groups and bonding interactions. [, , , , ]
        • Elemental analysis: Confirmation of the composition and purity of synthesized compounds. [, , , , , , , , ]
        • Molar conductivity measurements: Insight into the electrolytic nature of complexes in solution. [, , , , , , ]
        • Cyclic Voltammetry: Investigating the electrochemical behavior and redox properties of complexes. [, , , ]
        • X-ray crystallography: Determination of the three-dimensional structure of crystalline complexes. []

        Q14: What resources are helpful for researchers working with this compound?

        A14: Researchers can benefit from various resources:

          Q15: What are some of the cross-disciplinary applications of this compound and its complexes?

          A15: The versatility of 5-Cl-phen as a ligand enables its use in various fields:

          • Bioinorganic Chemistry: Developing metal-based drugs and exploring interactions with biomolecules like DNA. [, , ]
          • Material Science: Incorporating metal complexes into functional materials, such as light-harvesting systems or sensors. [, ]

          Q16: How does the rate of methoxydechlorination of 5-Cl-phen change when it is coordinated to different metal ions?

          A16: Studies have shown that the coordination of 5-Cl-phen to metal ions like Ni(II), Ru(II), and Os(II) significantly enhances the rate of methoxydechlorination. [, ] The rate enhancement appears to correlate more with the overall charge on the complex rather than the specific metal ion. []

          Q17: Can 5-Cl-phen be used to detect specific ions in solution?

          A17: Research suggests that iridium complexes incorporating 5-Cl-phen as a ligand can function as photoluminescent probes. [] A specific example is the development of an "off-on-off" reversible probe for the detection of the HSO3−/H2O2 redox cycle. []

          Q18: Do the photoluminescent properties of rhenium(I) complexes change when the diimine ligand is modified from bpy to 5-Cl-phen?

          A18: Yes, incorporating 5-Cl-phen instead of 2,2′-bipyridine (bpy) as a ligand in rhenium(I) tricarbonyl complexes alters their photophysical and electrochemical properties. Notably, the 5-chloro substituent influences the energy levels of the complex, leading to shifts in absorption and emission spectra. []

          Q19: How does the presence of a 5-chloro substituent on 1,10-phenanthroline affect the formation of ionic liquid crystals?

          A19: The introduction of a 5-chloro substituent on 1,10-phenanthroline can impact the thermal behavior and mesomorphic properties of the resulting ionic liquid crystals. [] Studies have shown that variations in both the cation and anion type, including the use of 5-Cl-phen, influence the formation and types of liquid-crystalline phases observed. []

          Q20: Have binuclear iron(III) complexes bridged by iodanilic acid and containing 5-Cl-phen been synthesized and characterized?

          A20: Yes, research has led to the successful synthesis and characterization of binuclear iron(III) complexes bridged by iodanilic acid (IA) and end-capped with 5-Cl-phen. [, ] These complexes exhibit extended IA-bridged structures, with each iron(III) ion residing in a distorted octahedral environment. [, ] Magnetic susceptibility studies have revealed an antiferromagnetic spin-exchange interaction between the two iron(III) ions within the molecule. [, ]

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